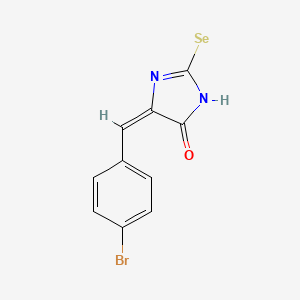
5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one is a heterocyclic compound that contains selenium, bromine, and nitrogen atoms within its structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with selenourea under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Wirkmechanismus
The mechanism of action of 5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one involves its interaction with various molecular targets and pathways. The selenium atom in the compound can interact with biological molecules, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can induce apoptosis in cancer cells or inhibit the growth of microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl derivatives: These compounds share a similar structure but contain sulfur instead of selenium.
Thiazolidine-2,4-dione derivatives: These compounds have a similar heterocyclic structure but lack the bromine and selenium atoms.
Uniqueness
5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. The selenium atom can participate in redox reactions, making the compound potentially useful in various applications, including as an antioxidant or anticancer agent.
Eigenschaften
Molekularformel |
C10H6BrN2OSe |
|---|---|
Molekulargewicht |
329.04 g/mol |
InChI |
InChI=1S/C10H6BrN2OSe/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H,12,13,14)/b8-5+ |
InChI-Schlüssel |
SJYCZXWNIAFSKA-VMPITWQZSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=N2)[Se])Br |
Kanonische SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=N2)[Se])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


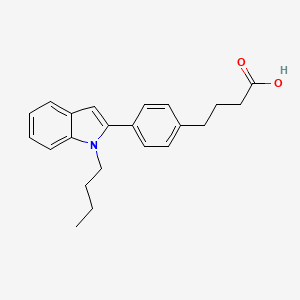
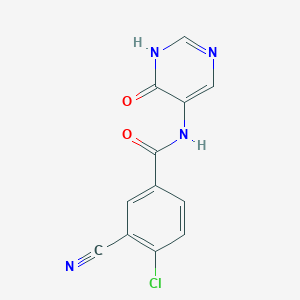

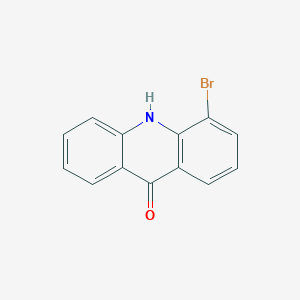

![[4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol](/img/structure/B12932800.png)
![2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate](/img/structure/B12932801.png)
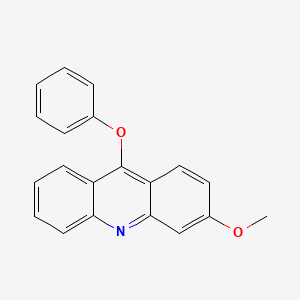
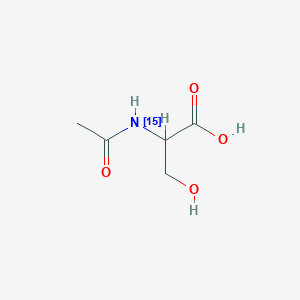
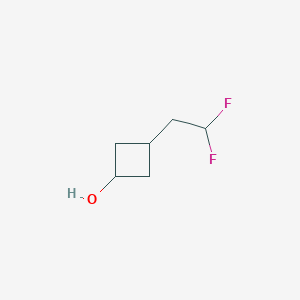
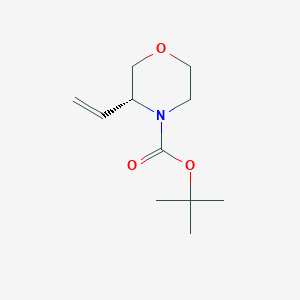

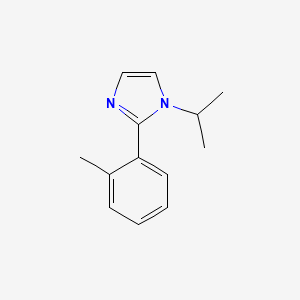
![2-[2-Oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamido]benzoic acid](/img/structure/B12932838.png)
